Hydrogen-Bond Donor Acidity: CF₂H vs. CH₃ on the Pyrazole N1 Position
The difluoromethyl group on the target compound acts as a measurable hydrogen-bond donor, with quantitative HB acidity (A) ranging from 0.035 to 0.165 depending on the attached functional group [1]. In contrast, the methyl group (CH₃) on the comparator 1-methyl analog has negligible hydrogen-bond donor acidity (A ≈ 0) [1]. This difference enables the CF₂H-substituted compound to engage in stabilizing interactions with protein backbone carbonyls or ordered water molecules in kinase ATP-binding pockets.
| Evidence Dimension | Hydrogen-bond donor acidity (A scale) |
|---|---|
| Target Compound Data | A = 0.035–0.165 (CF₂H attached to Ar or alkyl) |
| Comparator Or Baseline | CH₃ analog: A ≈ 0 |
| Quantified Difference | Finite HB acidity vs. essentially zero |
| Conditions | Measured via ¹⁹F NMR titration and IR spectroscopy (Zafrani et al., J. Med. Chem. 2019) |
Why This Matters
For programs optimizing kinase selectivity via directed H-bond interactions, the CF₂H congener offers a binding enthalpy advantage unattainable with the methyl analog.
- [1] Zafrani Y., Sod-Moriah G., Yeffet D., et al. CF₂H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH₃? J. Med. Chem. 2019, 62 (11), 5628–5637. View Source
